Kobusone

描述

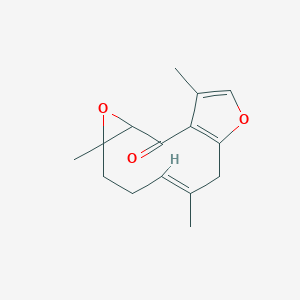

Kobusone is an organic compound, chemically known as 4-isobutyl cymene ketone . It is a colorless liquid with an aromatic and minty odor . This compound is primarily used in the fragrance and cosmetics industry to add scent to products . It has high stability and persistence, making it suitable for manufacturing perfumes, deodorants, soaps, and cosmetics . The method of preparing this compound is usually through synthetic chemical reactions . One method is to extract lemongrass oil (also known as lemongrass essential oil) from plants and then convert it into this compound through synthetic chemical reactions .

Chemical Reactions Analysis

This compound has been found to stimulate islet β-cell replication in vivo . This is suggested by the increased incorporation of 5-bromo-2’-deoxyuridine into islet β-cells . This suggests that this compound can induce cell proliferation by activating the PI3K/Akt signaling pathway, leading to p57 Kip2 downregulation and cyclin D3 upregulation .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with an aromatic and minty odor . It has a molecular formula of C14H22O2 . It has a molecular weight of 222.32 g/mol . It has a computed XLogP3-AA of 2.3 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 222.161979940 g/mol . Its monoisotopic mass is 222.161979940 g/mol . Its topological polar surface area is 29.6 Ų .

科学研究应用

糖尿病管理

Kobusone已被确定为一种潜在的抗糖尿病药物,因为它能够在体内刺激胰岛β细胞的复制 . 这种特性至关重要,因为胰岛β细胞群的丢失是1型和2型糖尿病的常见病理。通过促进β细胞增殖,this compound可以帮助恢复减少的β细胞群,为糖尿病治疗提供一种新的方法。

血糖调节

在相关研究中,this compound在降低血糖水平方面显示出希望。 一项研究表明,在db/db小鼠中,this compound的施用导致三周后血糖水平显著降低,表明其在控制高血糖方面的实用性 .

胰岛素分泌增强

进一步发挥其在糖尿病护理中的作用,this compound已被观察到在实验环境中比对照组更有效地提高血清胰岛素水平。 这种胰岛素分泌的增强可能有利于开发旨在改善机体天然胰岛素调节的治疗方法 .

分子合成

This compound是合成各种化合物的先驱。 例如,this compound肟和腙已通过缩合反应合成,这在创造一系列O-和N-酰化衍生物方面很有用 . 这些衍生物在有机和药物化学方面具有潜在的应用。

抗真菌和抗癌特性

This compound的衍生物,如肟,已被发现具有抗真菌和抗癌特性。 这为this compound及其衍生物在开发新的抗真菌和抗癌药物方面开辟了途径 .

香料和香精

天然化合物的肟醚,包括那些源自this compound的,已被用于香料。 它们可用作香精,增加了市场上可用的香气种类 .

细胞增殖研究

This compound已被用于研究细胞增殖机制。它上调参与细胞增殖的蛋白质的mRNA表达,如PI3K、Akt和cyclin D3,同时下调抑制剂如p57Kip2。 这使得它成为理解和潜在影响细胞生长过程的宝贵工具 .

抗高血糖研究

This compound对血糖水平的影响扩展到其作为抗高血糖药物的潜力。 其在动物模型中降低血糖水平的能力使其成为进一步研究针对高血糖症的治疗方法的候选药物 .

作用机制

Target of Action

Kobusone primarily targets islet β-cells in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound interacts with its targets, the islet β-cells, by stimulating their replication . This interaction results in an increase in the number of islet β-cells, which in turn leads to an increase in insulin production . Furthermore, this compound has been shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, and downregulate that of p57Kip2 . These molecules are involved in cell proliferation, suggesting that this compound may promote β-cell replication through these pathways .

Biochemical Pathways

The biochemical pathways affected by this compound involve the PI3K/Akt signaling pathway and the regulation of cell cycle proteins. This compound upregulates the expression of PI3K and Akt, key components of a pathway that promotes cell survival and growth . Additionally, it upregulates cyclin D3, a protein involved in cell cycle progression, and downregulates p57Kip2, a protein that inhibits cell cycle progression . These changes suggest that this compound promotes β-cell replication by modulating these pathways.

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels . This is achieved through the stimulation of islet β-cell replication, leading to increased insulin production . This compound has been shown to reduce blood glucose levels more effectively than a control treatment .

安全和危害

When using Kobusone, certain safety measures should be taken into account . This compound is irritating and should be avoided from contact with skin and eyes . Protective gloves and goggles should be worn when handling it . Inhalation of this compound vapor should be avoided as it may cause symptoms such as dizziness and nausea .

未来方向

属性

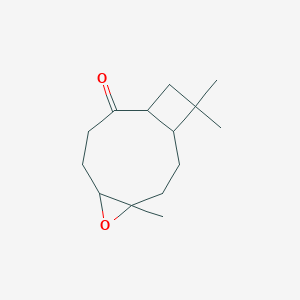

IUPAC Name |

(1R,4R,6R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3/t9-,10+,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UZWIWUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=O)CC[C@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318080 | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24173-71-5 | |

| Record name | (-)-Kobusone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is kobusone and where is it found?

A1: this compound is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] this compound has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

Q2: What is the structure of this compound?

A2: this compound possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of this compound?

A3: Research suggests that this compound may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that this compound administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to this compound's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does this compound interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that this compound might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, this compound treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of this compound?

A5: Research on this compound's bioactivity is ongoing, and it has shown promising results in other areas:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

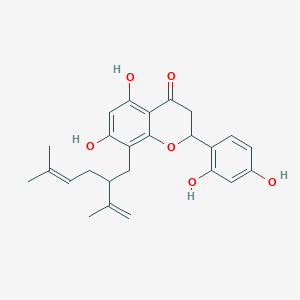

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

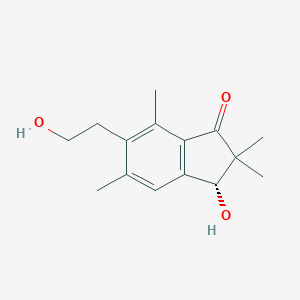

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

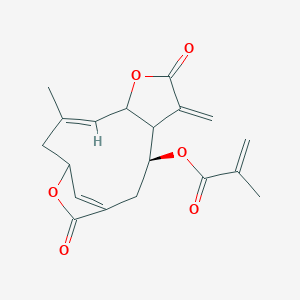

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)